18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol
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Overview
Description
18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol is an organic compound with the molecular formula C₁₄H₂₉ClO₅ and a molecular weight of 312.83 g/mol . This compound is characterized by the presence of a chlorine atom and multiple ether linkages, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol typically involves the reaction of a polyether with a chlorinating agent. One common method is the chlorination of 3,6,9,12-tetraoxaoctadecan-1-ol using thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3,6,9,12-tetraoxaoctadecan-1-ol.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Substitution: 3,6,9,12-tetraoxaoctadecan-1-ol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane transport due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant and emulsifying agent in various formulations.
Mechanism of Action
The mechanism of action of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxaoctadecan-1-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.
18-Bromo-3,6,9,12-tetraoxaoctadecan-1-ol: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its ability to interact with biological membranes. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29ClO5/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16/h16H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPVKZTHKDPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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